molecular formula C7H8N2O B13324115 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

Cat. No.: B13324115
M. Wt: 136.15 g/mol
InChI Key: UXWZXZQUUGULDB-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrazole ring system with a ketone group at position 4 and a methyl substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity and ability to interact with biological targets, particularly kinases. Its synthesis typically involves multi-step routes, including alkylation, cyclization, and functional group transformations, though yields remain moderate (e.g., 29.4% over 8 steps) . The compound’s derivatives have been explored for applications in oncology, inflammation, and enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form acylethynyl pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process can be catalyzed by bases such as cesium carbonate in dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Cyclocondensation Reactions

  • Amino acid derivatives : Utilization of L-isoleucine methyl ester hydrochloride as a precursor for constructing the pyrrolo[1,2-b]pyrazole core .

  • Pyrazol-5-amines : Domino reactions with arylglyoxals under acidic conditions (e.g., p-TsOH) yield fused pyrazolo-diazocine structures, though substitution patterns may vary .

Derivatization Reactions

The compound’s reactivity stems from its electron-rich nitrogen atoms and carbonyl group, enabling diverse functionalization:

Nucleophilic Additions

  • Hydrazine derivatives : Reaction with hydrazines (e.g., p-phenylhydrazine) introduces nitrogen-rich substituents, as seen in thiosemicarbazone derivatives .

  • Alkylation : Sequential alkylation at sulfur and pyrazole positions via one-pot methods, exemplified by diethyl 2-bromo-2-methylmalonate alkylations .

Oxidation and Reduction

  • Oxidative aromatization : Pyrazolines are oxidized to pyrazoles under basic conditions (e.g., O-(diphenylphosphinyl)hydroxylamine) .

  • Reduction : Malonate esters are reduced to diols using NaBH₄ and Br₂ in dimethoxyethane .

Coupling Reactions

  • Chan-Lam coupling : Used to introduce aryl groups (e.g., phenylboronic acid) into pyrrole derivatives .

  • S-methylation : Reaction with methyl trifluoromethanesulfonate modifies sulfur-containing moieties .

Biological Activity-Driven Modifications

Derivatives of this compound are explored for therapeutic applications, necessitating structural optimizations:

Substitution Patterns

  • Pyridin-2-yl substituents : Incorporation of 6-methyl-pyridin-2-yl groups enhances binding affinity for targets like TGF-β receptors .

  • Quinolin-4-yl groups : Linked via amide bonds to improve pharmacokinetic properties .

Stability and Solubility

  • Monohydrate formation : Crystallization in aqueous DMSO or water improves drug formulation stability .

  • Thioether modifications : Enhance lipophilicity for ALDH1A inhibition in ovarian cancer models .

Comparison of Structural Analogues

Compound Key Features Reactivity Differences
5,6-Dihydro-4H-pyrrolo[3,2-b]pyrazoleDifferent ring fusion positionAltered electron density affects nucleophilic attack susceptibility
5-Methylpyrrolo[1,2-b]pyrazoleAbsence of carbonyl groupReduced electrophilic character diminishes reactivity toward hydrazines
Pyrazolo[3,4-d]pyrimidin-4-oneAdditional pyrimidine ringEnhanced π-π interactions improve target binding in ALDH1A inhibition

Experimental Considerations

  • Yield Optimization : Methods like recrystallization in organic/aqueous solvents improve purity .

  • Safety : Proper handling of reactive intermediates (e.g., p-TsOH, NaBH₄) is critical due to potential hazards .

Research Gaps

While synthesis and derivatization are well-documented, detailed mechanistic studies of this compound’s reactivity in biological systems remain limited. Future work could explore structure-activity relationships for targeted therapies.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against breast and colon cancer cells, showing significant cytotoxicity compared to standard chemotherapeutics.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications at the nitrogen positions can enhance its efficacy.

Neuropharmacology

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been found to exhibit protective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Synthesis of Novel Compounds

The reactivity of this compound allows for the synthesis of various derivatives that may possess enhanced biological activities. For example:

Derivative Modification Potential Application
3-Bromo derivativeBromination at position 3Increased anticancer activity
Ethyl derivativeEthyl substitution at nitrogenEnhanced anti-inflammatory properties

These derivatives are being studied for their pharmacological profiles, with some showing increased potency compared to the parent compound.

Material Science Applications

The unique properties of this compound extend beyond medicinal chemistry into material sciences. Its ability to form stable complexes with metals has implications in catalysis and the development of new materials for electronic applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of a series of analogs based on this compound and their evaluation against various cancer cell lines. The most potent analog demonstrated IC50 values significantly lower than those of established chemotherapeutics.

Case Study 2: Neuroprotective Effects

In vitro experiments conducted on neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in a marked reduction in cell death and preservation of mitochondrial function.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In medicinal applications, it may interfere with cellular pathways involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one -CH₃ at C2, -C=O at C4 C₇H₈N₂O 136.15 Kinase inhibition (e.g., TGF-β, Aurora kinases); intermediate in drug discovery
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole -Br at C3 C₆H₇BrN₂ 187.04 Electrophilic reactivity; precursor for cross-coupling reactions in medicinal chemistry
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate -COOEt at C2 C₉H₁₂N₂O₂ 180.20 Enhanced lipophilicity; used as a synthetic intermediate for ester-to-amide transformations
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Non-fused pyrazole-piperidine system C₇H₁₀N₂ 122.17 Higher structural flexibility; lower kinase binding affinity compared to fused systems
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole -Br at C3, -CH₃ at C2 C₇H₉BrN₂ 201.06 Dual substituents enhance steric effects; potential for dual-target kinase inhibition
Danusertib (Tetrahydropyrrolo[3,4-c]pyrazole scaffold) Bicyclic pyrazole-pyrrolidine core C₂₃H₂₃N₅O₂ 413.47 Aurora kinase inhibitor; clinical trials for solid tumors and leukemias

Physicochemical Properties

  • Polarity and Solubility :

    • The ketone group in the target compound increases polarity, improving aqueous solubility compared to brominated or alkylated analogues.
    • Ethyl ester derivatives exhibit higher logP values (∼2.5), making them more membrane-permeable but less water-soluble .
  • Thermal Stability :

    • Brominated derivatives (e.g., 3-Bromo-2-methyl-pyrrolopyrazole) show lower thermal stability (decomposition at ∼150°C) due to C-Br bond lability, whereas the methyl-ketone variant is stable up to 200°C .

Biological Activity

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

  • IUPAC Name : 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • Molecular Formula : C7H10N2
  • CAS Number : 2057508-84-4
  • Physical Form : Yellow to brown sticky oil to semi-solid

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of pyrrolo[1,2-b]pyrazole. For instance, a study evaluated the in vitro antimicrobial activity of various derivatives, including 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. The results indicated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole0.22 - 0.25 μg/mLNot specified

The compound demonstrated a strong ability to inhibit biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolo[1,2-b]pyrazole derivatives has also been investigated. Notably, compounds similar to 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole showed promising results in inhibiting cyclooxygenase (COX) enzymes:

CompoundIC50 (μmol)Comparison
5-methyl derivative0.04 ± 0.09Comparable to Celecoxib (0.04 ± 0.01)

This suggests that these compounds may serve as effective anti-inflammatory agents with potential applications in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Properties

In addition to antimicrobial and anti-inflammatory activities, there is emerging evidence regarding the anticancer potential of pyrrolo[1,2-b]pyrazole derivatives. Research indicates that these compounds can inhibit the transforming growth factor-beta (TGF-beta) type I receptor kinase domain, which plays a role in cancer progression:

CompoundActivityTarget
Various derivativesInhibition of TGF-beta receptorCancer cell lines

These findings suggest that further exploration into the structure-activity relationship (SAR) could yield potent anticancer agents derived from this scaffold .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives included 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole and evaluated their efficacy against multi-drug resistant strains of bacteria. The study found that the compound exhibited significant antibacterial activity with an MIC lower than many conventional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by carrageenan in rats, a derivative of the compound was shown to significantly reduce paw edema compared to control groups. This suggests a mechanism involving COX inhibition and supports its potential therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : A common approach involves cyclocondensation of substituted pyrazoles with ketones or aldehydes under reflux conditions. For example, refluxing 3,5-diaryl-4,5-dihydro-1Н-pyrazole derivatives with electrophilic reagents in ethanol or xylene (2–30 hours) yields pyrrolo-pyrazole scaffolds .
  • Purification : Recrystallization from DMF–EtOH (1:1) or methanol improves purity (>95%). Chromatographic methods (e.g., silica gel) are recommended for complex mixtures .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents to avoid side reactions.

Q. How should researchers handle solubility challenges for this compound in biological assays?

Methodological Answer:

  • Solubility Data : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (74 mg/mL). Prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) to maintain <1% DMSO in final assays .
  • Stability : Store aliquots at -20°C to prevent degradation. Verify solubility post-thaw using dynamic light scattering (DLS) or UV-Vis spectroscopy.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the dihydro-pyrrolo-pyrazole core. Key signals include pyrrolidine protons (δ 2.5–3.5 ppm) and pyrazole carbons (δ 140–160 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) achieves >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for TGF-β inhibition across studies?

Methodological Answer:

  • Assay Standardization : Use validated TGF-β reporter cell lines (e.g., HEK293-TGF-β-luciferase) and normalize data to reference inhibitors like Galunisertib (LY2157299), a structurally related TGF-β/Smad inhibitor .
  • Data Reconciliation : Account for variations in cell permeability, serum protein binding, and off-target effects. Perform dose-response curves (IC50_{50}) with triplicate technical replicates .

Q. What strategies optimize the crystalline form of this compound for enhanced bioavailability?

Methodological Answer:

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., water/ethanol mixtures) to isolate monohydrate or anhydrous forms. Characterize via X-ray diffraction (XRPD) and thermal analysis (DSC/TGA) .
  • Bioavailability Enhancement : Co-crystallize with co-formers (e.g., succinic acid) or use nano-milling to improve dissolution rates .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Methodological Answer:

  • Key Modifications :
    • Pyridine Substitution : Introducing methyl groups at the pyridine ring (e.g., 6-methylpyridin-2-yl) enhances TGF-β receptor binding affinity .
    • Quinoline Extension : Adding carboxamide groups at the quinoline position improves selectivity for TGF-βRI over TGF-βRII .
  • Computational Tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in the ATP pocket of TGF-βRI kinase domain .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-methyl-5,6-dihydropyrrolo[1,2-b]pyrazol-4-one

InChI

InChI=1S/C7H8N2O/c1-5-4-6-7(10)2-3-9(6)8-5/h4H,2-3H2,1H3

InChI Key

UXWZXZQUUGULDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCC(=O)C2=C1

Origin of Product

United States

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